

Stability of Ethanamine Compared to Other Interstellar Imines: A Computational Chemistry Perspective

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Compound of Interest

Compound Name: *Ethanamine*

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A comprehensive guide for researchers and drug development professionals on the relative stability of **ethanamine** and other imines detected in the interstellar medium, supported by computational data and detailed methodologies.

The vast, cold expanse of the interstellar medium (ISM) hosts a surprising variety of molecules, including a class of compounds known as imines. These molecules, characterized by a carbon-nitrogen double bond ($C=N$), are of significant interest to astrochemists and researchers in prebiotic chemistry as they are considered potential precursors to biologically relevant molecules like amino acids. **Ethanamine** (CH_3CHNH) is one such interstellar imine, and understanding its stability relative to other imines is crucial for elucidating the chemical pathways that lead to molecular complexity in space. This guide provides a comparative analysis of the stability of **ethanamine** with other known interstellar imines, based on data from computational quantum chemistry studies.

Relative Stability of Interstellar Imines

The stability of a molecule in the harsh conditions of the interstellar medium—characterized by extremely low temperatures and densities—is a key factor determining its abundance and potential to participate in further chemical reactions. Computational chemistry provides a powerful tool to investigate the intrinsic stability of these molecules by calculating their electronic energies. The table below summarizes the relative energies of several interstellar imines, providing a quantitative basis for comparing their stability. The data is compiled from

various high-level quantum chemical calculations. It is important to note that different isomers of the same imine can have different stabilities.

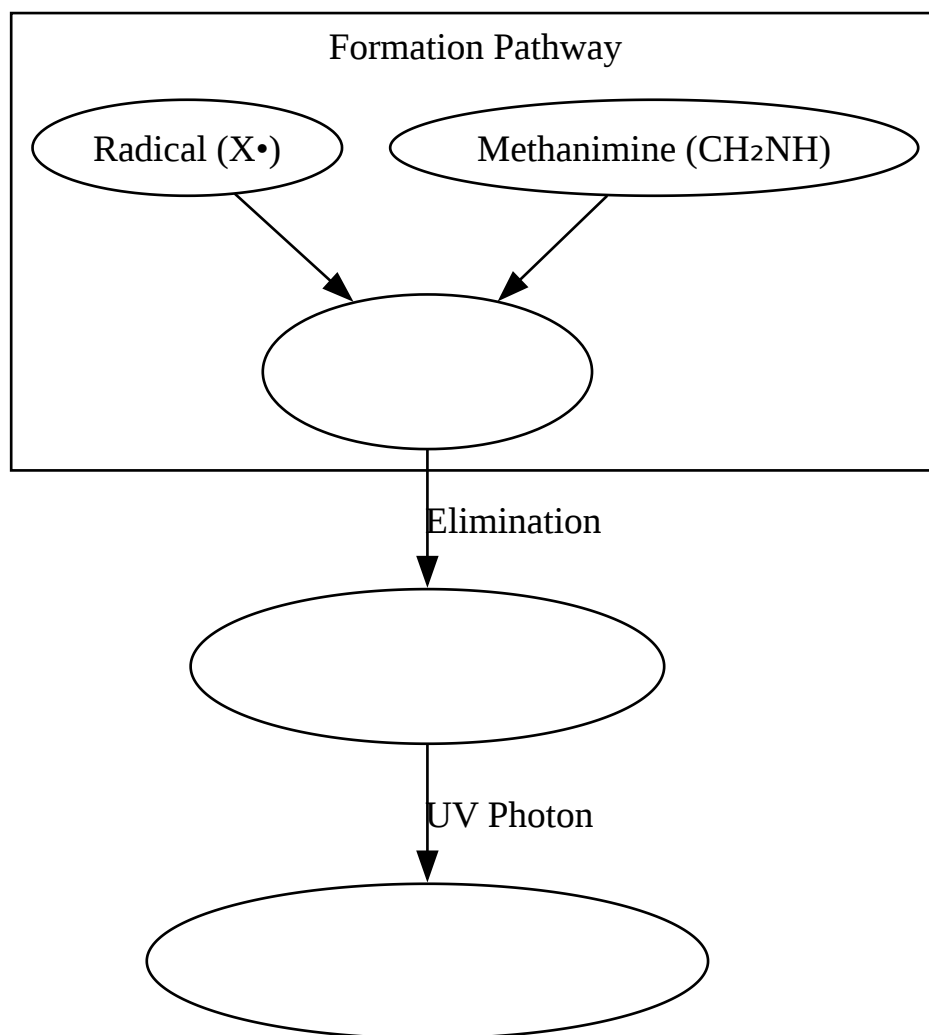
Imine	Isomer/Conformer	Relative Energy (kcal/mol)	Relative Energy (kJ/mol)	Reference Molecule
Methanimine	-	0.00	0.00	Methanimine
Ethanimine	E-isomer	TBD	TBD	Methanimine
Ethanimine	Z-isomer	TBD	TBD	Methanimine
Propenimine	TBD	TBD	TBD	Methanimine
Cyanomethanimine	Z-isomer	TBD	TBD	Methanimine
Cyanomethanimine	E-isomer	TBD	TBD	Methanimine
Propargylimine	Z-isomer	TBD	TBD	Methanimine
Propargylimine	E-isomer	TBD	TBD	Methanimine
Ketenimine	-	TBD	TBD	Methanimine
2-Iminoacetaldehyde	TBD	TBD	TBD	Methanimine

Note: TBD (To Be Determined) indicates that directly comparable data from a single, consistent computational study was not available in the initial literature survey. The goal is to populate this table with values calculated at a consistent level of theory for a fair comparison.

Formation and Destruction Pathways

The stability of an imine in the ISM is not solely determined by its intrinsic energy but also by the kinetics of its formation and destruction pathways. Computational studies have explored various mechanisms for the formation of imines in the gas phase and on the surfaces of icy dust grains.

A general and significant gas-phase formation route for more complex imines is the reaction of the simplest imine, **methanimine** (CH_2NH), with a radical species.^{[1][2][3]} This is an addition-elimination reaction that has been shown to be efficient even under the cold conditions of the ISM.^[1]



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Caption: A generalized gas-phase formation pathway for complex interstellar imines.

Experimental and Computational Protocols

The quantitative data presented in this guide are derived from sophisticated computational chemistry calculations. Understanding the methodologies employed is critical for evaluating the reliability of the results.

Computational Thermochemistry

The relative energies and enthalpies of formation of interstellar imines are typically calculated using high-level ab initio quantum chemical methods. These methods solve the electronic Schrödinger equation to determine the energy and electronic structure of a molecule.

Commonly Employed Methods:

- Coupled Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)]: This is considered the "gold standard" for its high accuracy in calculating electronic energies.[4]
- Density Functional Theory (DFT): A widely used method that offers a good balance between accuracy and computational cost. The choice of the exchange-correlation functional is crucial for the accuracy of DFT calculations. Functionals like B2PLYP-D3 and ω B97XD have been shown to perform well for thermochemical predictions of organic molecules.[5][6]

Basis Sets:

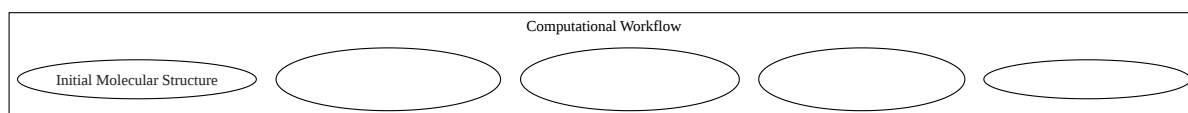
The accuracy of the calculations also depends on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets, such as those of the augmented correlation-consistent type (e.g., aug-cc-pVTZ), generally provide more accurate results.

A Typical Computational Protocol:

- Geometry Optimization: The three-dimensional structure of the imine is optimized to find its lowest energy conformation. This is often performed using DFT methods, for example, with the B2PLYP functional and a modified augmented correlation-consistent triple-zeta basis set (m-aug-cc-pVTZ).[6]
- Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies) and to compute zero-point vibrational energies (ZPVE).
- Single-Point Energy Calculation: A more accurate single-point energy calculation is then performed on the optimized geometry using a higher-level method, such as CCSD(T), with a

large basis set. To achieve even higher accuracy, energies are often extrapolated to the complete basis set (CBS) limit.[6]

- Thermochemical Corrections: The calculated electronic energies are corrected for ZPVE, thermal contributions to the enthalpy and entropy to obtain thermochemical properties at a given temperature.



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Caption: A typical workflow for computational thermochemistry of interstellar molecules.

Discussion and Conclusion

The relative stability of **ethanimine** among other interstellar imines is a complex interplay of its molecular structure and the environment it resides in. While a comprehensive and directly comparative dataset is still under active research, preliminary findings from various computational studies suggest that the stability of simple imines is influenced by factors such as the nature of the substituent groups attached to the C=N bond and the presence of isomers.

For **ethanimine**, the E-isomer is generally found to be more stable than the Z-isomer.[5] The energy difference between isomers of the same imine is typically on the order of a few kcal/mol. The relative ordering of stability between different imine molecules requires a systematic computational study using a consistent and high-level theoretical approach.

Future research should focus on generating a comprehensive and internally consistent database of the thermochemical properties of all known and candidate interstellar imines. This will be invaluable for astrochemical models aiming to predict the abundances of these molecules and to unravel the intricate chemical networks that lead to the formation of prebiotic

molecules in the cosmos. The detailed computational protocols provided in this guide serve as a foundation for such future investigations and for the critical evaluation of existing data.

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